
O-methyl-N-nitroisourea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
O-methyl-N-nitroisourea can be synthesized through the direct reductive N-methylation of nitro compounds. This method is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . The process involves the use of methylating agents and catalytic systems, such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In industrial settings, methyl nitrocarbamimidate is produced using a one-pot reaction of carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Chemical Reactions Analysis
Reaction Mechanism and Kinetics
The nitration follows an electrophilic substitution mechanism with NO₂⁺ as the active species :
-
NO₂⁺ Generation :
HNO3+2H2SO4→NO2++H3O++2HSO4− -
Attack on IO : NO₂⁺ reacts with the guanidine group of IO, forming NIO.
Kinetic studies reveal:
-
Apparent rate constant (kapp) peaks at 94% H₂SO₄ due to optimal NO₂⁺ concentration .
-
Activation energy (Ea) = 54.2 kJ/mol, pre-exponential factor = 1.21×106 s⁻¹ .
Side Reactions and Byproduct Control
-
Hydrolysis Reversal : Water regenerates IO from NIO, reducing yield. Oleum mitigates this by dehydrating the system :
NIO+H2O↔IO+HNO3 -
Byproducts : Over-nitration or decomposition at >60°C forms nitroamines and sulfonic acids .
Stability and Handling Considerations
-
Thermal Decomposition : Rapid exothermic decomposition occurs above 100°C, necessitating strict temperature control .
-
Storage : Stable under anhydrous conditions at 0–5°C; decomposes in humid environments .
Industrial Advancements
Scientific Research Applications
Synthesis and Production
O-methyl-N-nitroisourea is synthesized primarily through the nitration of O-methylisouronium sulfate under acidic conditions. The process has been optimized using continuous flow microreactor systems, which enhance safety and efficiency by improving mass transfer during the reaction. This method allows for better control over reaction parameters, reducing risks associated with traditional batch processes that involve concentrated acids .
Table 1: Key Parameters for Synthesis of this compound
Parameter | Value |
---|---|
Reaction Type | Continuous flow nitration |
Acids Used | Sulfuric acid and nitric acid |
Conversion Rate | Up to 87.4% |
Temperature Control | Required for safety |
Reaction Time | Approximately 12.36 minutes |
Agricultural Applications
This compound serves as a critical intermediate in the production of neonicotinoid insecticides, which are widely used for pest control in agriculture. These insecticides are valued for their effectiveness against a variety of pests while being less toxic to mammals compared to traditional pesticides. The compound's role in synthesizing nitroguanidine derivatives further establishes its importance in developing new agricultural chemicals .
Case Study: Neonicotinoid Production
- Objective: To evaluate the efficiency of this compound in synthesizing neonicotinoids.
- Methodology: Continuous flow synthesis was employed to produce this compound, which was then converted into neonicotinoid compounds.
- Results: The process yielded high purity and efficiency, demonstrating the viability of using this compound as a key intermediate in insecticide production.
Biochemical Research Applications
Beyond agriculture, this compound has potential applications in biochemical research, particularly in studies involving mutagenesis. Its structural properties allow it to act as a DNA alkylating agent, which can be utilized to investigate mechanisms of mutation and repair in cellular systems .
Table 2: Research Applications of this compound
Application Area | Description |
---|---|
Mutagenesis Studies | Investigating DNA damage and repair mechanisms |
Chemical Biology | Serving as a model compound for studying alkylation |
Pesticide Development | Intermediate in the synthesis of new agrochemicals |
Safety and Environmental Considerations
The use of this compound in industrial applications necessitates careful consideration of safety protocols due to its reactive nature and potential toxicity. Research indicates that while it can be synthesized efficiently, the processes must be managed to prevent hazardous reactions associated with concentrated acids used during nitration .
Mechanism of Action
The mechanism of action of methyl nitrocarbamimidate involves the formation of nitro radicals through oxidation. These radicals can participate in various organic transformations, leading to the formation of amines, oximes, alkenes, nitrones, and alcohols . The molecular targets and pathways involved in these reactions include the activation of nitro groups and the formation of stable radical intermediates .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : O-Methyl-N-nitroisourea
- CAS No.: 57538-27-9
- Molecular Formula : C₂H₅N₃O₃
- Molecular Weight : 119.08 g/mol
- Structure: Combines a nitroso (N–NO₂) group, methyl ether (O–CH₃), and urea backbone (NH–C=O–NH) .
Synthesis :
Produced via nitration of O-methylisouronium sulfate under mixed acid conditions , or through a three-step sequence involving amination, methylation, and nitration using ammonia gas and methylamine hydrochloride . Advantages include scalability (from urea), cost-effectiveness (sulfuric acid as solvent/catalyst), and high yields (>79%) .
Comparison with Structurally Similar Compounds
N-Nitro-S-Methylisothiourea (CAS: 2986-25-6)
Key Differences :
- Reactivity : this compound’s urea backbone enables isocyanate release under mild conditions, unlike the thiourea derivative, which lacks analogous reactivity .
- Regulatory Status : N-Nitro-S-methylisothiourea is classified as a hazardous nitrosamine, requiring stringent handling , whereas this compound is primarily an explosive hazard .
N-Nitroso-N-Methylurea (CAS: 684-93-5)
Key Differences :
- Functional Groups : The O–CH₃ group in this compound enhances stability for controlled isocyanate release, whereas N–CH₃ in N-nitroso-N-methylurea promotes alkylation reactions (e.g., DNA damage) .
- Industrial Use: this compound is industrially scalable for agrochemicals , while N-nitroso-N-methylurea is restricted to laboratory research due to carcinogenicity .
N-Nitrosodimethylamine (NDMA; CAS: 62-75-9)
Key Differences :
- Reactivity : NDMA’s small, volatile structure facilitates environmental contamination, while this compound’s bulkier urea framework limits volatility .
- Detection : NDMA requires advanced analytical methods (e.g., GC-MS) due to ultralow regulatory thresholds , whereas this compound is monitored via FTIR in synthesis .
Data Tables
Table 1. Physicochemical Properties
Table 2. Industrial and Regulatory Status
Q & A
Basic Research Questions
Q. How is O-methyl-N-nitroisourea synthesized for use as a reagent in catalytic amidination reactions?
- Methodological Answer : this compound can be synthesized via nitrosation of methylurea derivatives under controlled acidic conditions. In Cu-catalyzed C–H amidination, it serves as a masked isocyanate surrogate. The reaction typically employs a copper catalyst (e.g., CuI), a radical initiator (e.g., DTBP), and inert solvents like acetonitrile at 80–100°C. The nitro group stabilizes the intermediate, enabling regioselective C–N bond formation .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Due to its explosive nature and sensitivity to heat, handling requires:
- Class I, Type B biological safety hoods for mixing and transfers .
- Enclosed systems to prevent airborne exposure .
- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and face shields. Avoid static electricity and open flames .
Q. How should researchers characterize this compound to confirm its purity and structural integrity?
- Methodological Answer : Comprehensive characterization includes:
- 1H/13C NMR to verify methyl and nitro group positions.
- IR spectroscopy to confirm C=O and N–O stretches (~1700 cm⁻¹ and ~1550 cm⁻¹, respectively).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Differential scanning calorimetry (DSC) to assess thermal stability .
Q. What are the primary research applications of this compound in organic synthesis?
- Methodological Answer : It is used as:
- A masked isocyanate in Cu-catalyzed alkane C–H amidination for constructing amines and amides .
- An intermediate in explosive material synthesis due to its nitro functional group .
Q. What analytical techniques are suitable for detecting nitroso compound impurities in reactions involving this compound?
- Methodological Answer : Use HPLC-MS with a reverse-phase C18 column and UV detection at 230 nm to separate and quantify nitrosamines. Confirm identities via gas chromatography-mass spectrometry (GC-MS) with electron ionization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize decomposition of this compound in Cu-catalyzed C–H functionalization?
- Methodological Answer : Optimize by:
- Temperature control : Maintain ≤100°C to prevent thermal degradation.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst loading : Reduce CuI to 5 mol% to minimize side reactions. Monitor progress via in situ FTIR for real-time nitroso group tracking .
Q. What strategies are effective in resolving contradictory data regarding the catalytic efficiency of this compound compared to traditional isocyanate sources?
- Methodological Answer : Address discrepancies through:
- Control experiments : Compare reaction yields under identical conditions (catalyst, solvent, temperature).
- Kinetic studies : Use stopped-flow NMR to measure intermediate formation rates.
- Computational modeling : Density functional theory (DFT) to analyze transition states and activation barriers .
Q. What mechanistic insights support the role of this compound as a masked isocyanate in radical-mediated reactions?
- Methodological Answer : Mechanistic studies reveal:
- Radical initiation : DTBP generates methyl radicals, abstracting hydrogen from alkanes.
- Nitroso activation : The nitro group facilitates Cu-mediated N–O bond cleavage, releasing isocyanate equivalents.
- Trapping experiments : Use TEMPO to confirm radical intermediates via EPR spectroscopy .
Q. How do temperature and solvent polarity affect the stability of this compound, and how should these factors be controlled experimentally?
- Methodological Answer :
- Temperature : Decomposition occurs above 120°C; use refrigerated reactors for exothermic reactions.
- Solvent polarity : High polarity (e.g., water) accelerates hydrolysis. Use anhydrous acetonitrile or dichloromethane. Monitor stability via accelerated rate calorimetry (ARC) .
Q. What computational methods are recommended to model the reactivity of this compound in complex reaction systems?
Properties
Molecular Formula |
C2H5N3O3 |
---|---|
Molecular Weight |
119.08 g/mol |
IUPAC Name |
methyl N-nitrocarbamimidate |
InChI |
InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
InChI Key |
GLIKYKRDYKKEBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)N[N+](=O)[O-] |
Origin of Product |
United States |
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